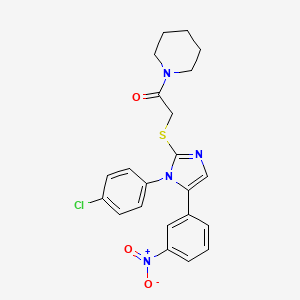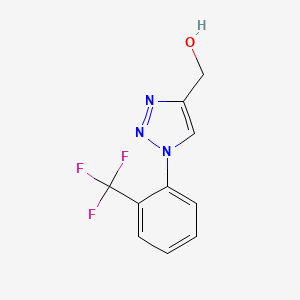![molecular formula C20H23NO7 B2451623 [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 671241-50-2](/img/structure/B2451623.png)
[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as EOTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 417.48 g/mol. The synthesis method of EOTB involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethoxyaniline in the presence of acetic anhydride and sulfuric acid.
Wirkmechanismus
The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves the inhibition of various enzymes and the scavenging of free radicals. This compound has been shown to inhibit the activity of cholinesterases by binding to the active site of the enzyme. It also inhibits the activity of tyrosinase by chelating copper ions in the active site. This compound has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme kinetics and inhibition. However, this compound has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile have not been extensively studied.
Zukünftige Richtungen
There are several future directions for the study of [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and free radicals. Additionally, the pharmacokinetics and toxicity profile of this compound should be further investigated to determine its safety and efficacy as a potential drug candidate.
Synthesemethoden
The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves a multi-step reaction process. Initially, 3,4,5-trimethoxybenzoic acid is reacted with acetic anhydride and sulfuric acid to form an intermediate product. This intermediate product is then reacted with 4-ethoxyaniline to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, tyrosinase, and acetylcholinesterase. This compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases and cancer.
Eigenschaften
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-27-15-8-6-14(7-9-15)21-18(22)12-28-20(23)13-10-16(24-2)19(26-4)17(11-13)25-3/h6-11H,5,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTSWFNKHVZZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)


![N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2451543.png)
![6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride](/img/structure/B2451544.png)

![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)

![5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2451551.png)
![6-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B2451553.png)
![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)
![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2451555.png)
![Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451556.png)
![[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2451562.png)